N-(3-tert-Butylsulfanyl-pyridin-2-yl)-2,2-dimethyl-propionamide
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Overview
Description
N-(3-tert-Butylsulfanyl-pyridin-2-yl)-2,2-dimethyl-propionamide is a chemical compound characterized by the presence of a pyridine ring substituted with a tert-butylsulfanyl group and a dimethyl-propionamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-tert-Butylsulfanyl-pyridin-2-yl)-2,2-dimethyl-propionamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the tert-Butylsulfanyl Group: The tert-butylsulfanyl group is introduced via nucleophilic substitution reactions, where a suitable tert-butylthiol reagent reacts with a halogenated pyridine derivative.
Attachment of the Dimethyl-Propionamide Moiety: The final step involves the acylation of the pyridine derivative with 2,2-dimethyl-propionyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-tert-Butylsulfanyl-pyridin-2-yl)-2,2-dimethyl-propionamide can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Substituted pyridine derivatives with different functional groups.
Scientific Research Applications
N-(3-tert-Butylsulfanyl-pyridin-2-yl)-2,2-dimethyl-propionamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-tert-Butylsulfanyl-pyridin-2-yl)-2,2-dimethyl-propionamide involves its interaction with specific molecular targets. The tert-butylsulfanyl group and the pyridine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-tert-Butylsulfanyl-pyridin-2-yl)-2,2-dimethyl-propionamide: shares structural similarities with other pyridine derivatives and compounds containing tert-butylsulfanyl groups.
This compound: can be compared to other amides with similar functional groups.
Uniqueness
- The combination of the tert-butylsulfanyl group and the dimethyl-propionamide moiety in the pyridine ring makes this compound unique.
- Its specific structural features contribute to its distinct chemical reactivity and potential applications.
Properties
IUPAC Name |
N-(3-tert-butylsulfanylpyridin-2-yl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c1-13(2,3)12(17)16-11-10(8-7-9-15-11)18-14(4,5)6/h7-9H,1-6H3,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEGKCCMYHKSKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=N1)SC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592047 |
Source
|
Record name | N-[3-(tert-Butylsulfanyl)pyridin-2-yl]-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
551950-44-8 |
Source
|
Record name | N-[3-(tert-Butylsulfanyl)pyridin-2-yl]-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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